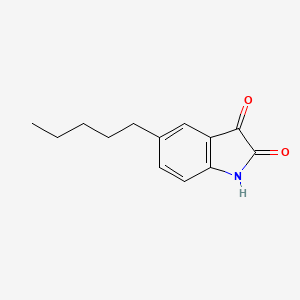

1H-Indole-2,3-dione, 5-pentyl-

Descripción general

Descripción

1H-Indole-2,3-dione, 5-pentyl- is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Indole-2,3-dione, 5-pentyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-2,3-dione, 5-pentyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antioxidant and Anticancer Activities

Research has demonstrated that derivatives of 1H-Indole-2,3-dione possess significant antioxidant and anticancer properties. A study highlighted the potential of isatin derivatives (which include 1H-Indole-2,3-dione) as chemotherapeutic agents against cancer due to their ability to scavenge free radicals and induce apoptosis in cancer cells . The study provided evidence that these compounds could be developed into effective cancer treatments.

Cardiotonics and Bronchodilators

Another application of 1H-Indole-2,3-dione derivatives is in the development of cardiotonics and bronchodilators. A patent described the synthesis of various derivatives that exhibit these properties, suggesting their use in treating cardiovascular and respiratory conditions . The compounds were shown to enhance cardiac function and alleviate asthma symptoms through their pharmacological actions.

Synthesis of Heterocyclic Compounds

1H-Indole-2,3-dione serves as a versatile intermediate in organic synthesis. It can be utilized to create a variety of heterocyclic compounds, which are essential in drug development. For instance, isatin derivatives are known for their reactivity, allowing for the formation of complex structures through cyclization reactions . This versatility makes it a valuable building block in medicinal chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS)

The compound has been analyzed using GC-MS techniques to identify its presence in natural extracts. For example, a study analyzed the ethanolic extract from flowers of Talipariti elatum, where 1H-Indole-2,3-dione was identified among other chemical constituents . This analytical approach aids in quality control and characterization of plant-derived products.

Computational Chemistry Insights

Theoretical studies have explored the interactions between 1H-Indole-2,3-dione complexes with various cations (e.g., lithium, sodium). These studies utilized quantum mechanical methods to optimize molecular structures and analyze properties such as aromaticity and charge transfer . Such insights contribute to understanding the fundamental behavior of this compound in different environments.

Data Table: Summary of Applications

Análisis De Reacciones Químicas

Derivatization at the C-3 Carbonyl Group

The 3-keto group is highly reactive, enabling diverse transformations:

Hydrazone Formation

Reaction with hydrazine derivatives produces hydrazones, which are precursors for heterocycles:

-

Example :

Conditions: Ethanol, acetic acid, reflux. Yield: ~75% (analogous to 5-(4-pyridinylmethyl)isatin hydrazone) .

Pfitzinger Reaction

5-Pentylisatin reacts with ketones (e.g., acetone) under basic conditions to form quinoline-4-carboxylic acids:

This method is used to synthesize intermediates for pharmaceuticals .

N-1 Alkylation

The NH group at position 1 can be alkylated to form N-substituted derivatives:

Biological Activity and Conjugates

5-Pentylisatin derivatives exhibit pharmacological potential:

-

Anticancer Activity : Hydrazone-linked conjugates (e.g., with pyrrole dicarbohydrazide) show antiproliferative effects against MCF-7 and HCT-116 cell lines (IC<sub>50</sub>: 1.84–6.99 µM) .

-

Cardiotonic and Bronchodilator Effects : Pyridinylmethyl-substituted isatins demonstrate cardiotonic activity .

Structural Confirmation and Analytical Data

-

MS (ESI) : m/z 226.0 [M+H]<sup>+</sup> (analogous to 5-bromoisatin) .

-

IR : Strong carbonyl stretches at ~1740 cm<sup>-1</sup> (C=O) and 1620 cm<sup>-1</sup> (C=N) .

Industrial and Environmental Considerations

Propiedades

Fórmula molecular |

C13H15NO2 |

|---|---|

Peso molecular |

217.26 g/mol |

Nombre IUPAC |

5-pentyl-1H-indole-2,3-dione |

InChI |

InChI=1S/C13H15NO2/c1-2-3-4-5-9-6-7-11-10(8-9)12(15)13(16)14-11/h6-8H,2-5H2,1H3,(H,14,15,16) |

Clave InChI |

JERLBLNXDQMBCQ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC1=CC2=C(C=C1)NC(=O)C2=O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.